Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and allylation . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cyclization Reactions: The allyl group can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and allyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Biological Activity
Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. The presence of both the allyl and bromo substituents enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : this compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 15.6 μM to 125 μM for Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Pyrazole derivatives are often associated with anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
- Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, surpassing standard treatments like fluconazole in efficacy against certain fungal strains .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies have suggested possible pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to bactericidal effects .
- Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against resistant strains such as MRSA, which is critical for treating chronic infections .
- Cytokine Modulation : It may modulate cytokine production, reducing inflammation and pain associated with various conditions .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound stands out due to its unique structural features. The following table summarizes key similarities and differences with related compounds:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | C7H9BrN2O2 | 0.90 |
Methyl 4-bromo-1H-pyrazole-5-carboxylate | C6H6BrN2O2 | 0.86 |
Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C8H10N2O2 | 0.81 |
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | C8H8BrN2O2 | 0.78 |
The unique allyl substitution in this compound may confer distinct biological activities compared to these structurally similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole derivatives:
- Antimicrobial Studies : In a study published in the Journal of Antibiotics, derivatives were tested against various microbial strains, demonstrating promising results for both antibacterial and antifungal activities .
- Inflammation Models : Animal models have shown that this compound can reduce inflammation markers significantly when compared to control groups, suggesting its utility in treating inflammatory diseases .
- Biofilm Inhibition : Research highlighted its effectiveness in disrupting biofilms formed by resistant bacteria, which is crucial for managing chronic infections .
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 4-bromo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChI Key |
UUMVIARHMYUZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)Br |
Origin of Product |
United States |
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